Phenylpyruvic acid Phenylpyruvic acid Keto-phenylpyruvic acid is a 2-oxo monocarboxylic acid that is 3-phenylpropanoic acid substituted by an oxo group at position 2. It is an intermediate metabolite in the phenylalanine pathway. It has a role as a fundamental metabolite, a chromogenic compound and an EC 6.4.1.1 (pyruvate carboxylase) inhibitor. It is functionally related to a pyruvic acid. It is a conjugate acid of a keto-phenylpyruvate. It is a tautomer of an enol-phenylpyruvic acid.
Phenylpyruvic acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Phenylpyruvic acid is a natural product found in Daphnia pulex, Aloe africana, and other organisms with data available.
keto-phenylpyruvic acid is a metabolite found in or produced by Saccharomyces cerevisiae.
Brand Name: Vulcanchem
CAS No.: 156-06-9
VCID: VC21003222
InChI: InChI=1S/C9H8O3/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,11,12)
SMILES: C1=CC=C(C=C1)CC(=O)C(=O)O
Molecular Formula: C9H8O3
Molecular Weight: 164.16 g/mol

Phenylpyruvic acid

CAS No.: 156-06-9

Cat. No.: VC21003222

Molecular Formula: C9H8O3

Molecular Weight: 164.16 g/mol

* For research use only. Not for human or veterinary use.

Phenylpyruvic acid - 156-06-9

Specification

Description Keto-phenylpyruvic acid is a 2-oxo monocarboxylic acid that is 3-phenylpropanoic acid substituted by an oxo group at position 2. It is an intermediate metabolite in the phenylalanine pathway. It has a role as a fundamental metabolite, a chromogenic compound and an EC 6.4.1.1 (pyruvate carboxylase) inhibitor. It is functionally related to a pyruvic acid. It is a conjugate acid of a keto-phenylpyruvate. It is a tautomer of an enol-phenylpyruvic acid.
Phenylpyruvic acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Phenylpyruvic acid is a natural product found in Daphnia pulex, Aloe africana, and other organisms with data available.
keto-phenylpyruvic acid is a metabolite found in or produced by Saccharomyces cerevisiae.
CAS No. 156-06-9
Molecular Formula C9H8O3
Molecular Weight 164.16 g/mol
IUPAC Name 2-oxo-3-phenylpropanoic acid
Standard InChI InChI=1S/C9H8O3/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,11,12)
Standard InChI Key BTNMPGBKDVTSJY-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CC(=O)C(=O)O
Canonical SMILES C1=CC=C(C=C1)CC(=O)C(=O)O
Melting Point 154 °C

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